5-Chloro Substitution for SD573 Synthesis
1-(2-Amino-5-chlorophenyl)propan-1-one serves as the essential precursor to 2-(2-amino-5-chlorophenyl)-1,1,1-trifluoro-4-cyclopropyl-but-3-yn-2-ol (SD573), a key intermediate in the synthesis of (−)-6-chloro-4-(cyclopropyl-ethynyl)-4-trifluoromethyl-1,4-dihydro-2H-3,1-benzoxazin-2-one, a potent reverse transcriptase inhibitor [1]. The 5-chloro regioisomer is specifically required for this patented synthetic route; the corresponding 3-chloro isomer (CAS 119802-69-6) cannot be substituted due to altered reactivity in the propargylic alcohol-forming step .
| Evidence Dimension | Synthetic utility as intermediate for reverse transcriptase inhibitor precursors |
|---|---|
| Target Compound Data | Required as starting material in patented SD573 synthesis; documented yield 91% in reduction step from nitro precursor |
| Comparator Or Baseline | 2-Amino-1-(3-chlorophenyl)propan-1-one (CAS 119802-69-6): not cited in this patent route; lacks the requisite 5-chloro substitution pattern |
| Quantified Difference | Target compound enables patented synthetic pathway; comparator not functional in this context |
| Conditions | Synthesis of propargylic alcohol SD573 via zinc(II)-mediated addition to cyclopropylacetylene, as described in US Patent US8115032B2 [1] |
Why This Matters
Procurement of the correct 5-chloro regioisomer is mandatory for researchers replicating the patented reverse transcriptase inhibitor synthesis; the 3-chloro analog will not yield the intended intermediate.
- [1] US Patent US8115032B2. Process for the synthesis of a propargylic alcohol. View Source
